

Physicochemical properties of 8-Methylquinoline-5-boronic acid

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Compound of Interest

Compound Name: **8-Methylquinoline-5-boronic acid**

Cat. No.: **B1335460**

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An In-depth Technical Guide to **8-Methylquinoline-5-boronic Acid**

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and primary applications of **8-Methylquinoline-5-boronic acid**, a key building block in modern organic synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Properties

8-Methylquinoline-5-boronic acid is a solid organic compound valued for its role as an intermediate, particularly in carbon-carbon bond-forming reactions.^{[1][2]} Its quinoline core and boronic acid functional group make it a versatile reagent in medicinal chemistry and organic synthesis.^[3]

Data Summary

The key quantitative properties of **8-Methylquinoline-5-boronic acid** are summarized in the table below for easy reference.

| Property | Value | Source |
|-------------------|---|---|
| CAS Number | 1025010-58-5 | [1] [4] |
| Molecular Formula | C ₁₀ H ₁₀ BNO ₂ | [1] |
| Molecular Weight | 187.0029 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| InChI | InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | [1] |
| InChI Key | IFARJKOFXMGAPR-UHFFFAOYSA-N | [1] |

While specific data for melting point, boiling point, and pKa are not readily available in the public domain, the pKa is a critical parameter for boronic acids, influencing their reactivity in aqueous media and their ability to bind with diols.[\[5\]](#) The solubility is expected to be highest in polar organic solvents, a common characteristic for quinoline boronic acids.[\[2\]](#)

Spectral Data

Full spectral characterization is crucial for confirming the identity and purity of **8-Methylquinoline-5-boronic acid**. Spectroscopic data, including ¹H NMR, IR, and Mass Spectrometry, are available for this compound from commercial suppliers and chemical databases.[\[6\]](#) These data are essential for verifying the molecular structure and ensuring the absence of impurities before use in sensitive synthetic applications.

Experimental Protocols and Applications

The primary utility of **8-Methylquinoline-5-boronic acid** lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[2\]](#)[\[7\]](#) This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures and other complex molecules with high precision and functional group tolerance.[\[8\]](#)[\[9\]](#)[\[10\]](#)

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for using **8-Methylquinoline-5-boronic acid** to synthesize a biaryl compound.

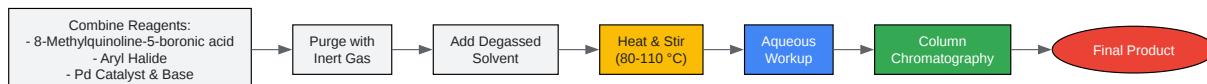
1. Reagents and Materials:

- **8-Methylquinoline-5-boronic acid** (1.0 equivalent)
- Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2-3 equivalents)
- Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with water)

2. Experimental Workflow:

- Setup: To a flame-dried reaction vessel, add **8-Methylquinoline-5-boronic acid**, the aryl halide, the palladium catalyst, and the base.
- Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen).
- Solvent Addition: Add the degassed solvent(s) via syringe.
- Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired biaryl compound.

The workflow for this crucial application is visualized below.



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